5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
Pyrimidopyrimidines are a class of compounds that have been studied for their potential pharmaceutical applications . They are synthesized from chalcones, which are prepared by refluxing 2-acetylthiophene with aromatic aldehydes in the presence of potassium hydroxide in an ethanol medium .
Synthesis Analysis
The synthesis of pyrimidopyrimidines involves several steps. The chalcones used as precursors are refluxed with guanidine to produce various pyrimidine derivatives . These derivatives are then further reacted to produce the final pyrimidopyrimidine compounds .Molecular Structure Analysis
The molecular structure of pyrimidopyrimidines is characterized by a pyrimidine ring linked to another pyrimidine ring. The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidopyrimidines typically involve condensation and cyclization reactions . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions followed by the addition of a base can afford pyrimidino [4,5-d] [1,3]oxazines .Mechanism of Action
While the specific mechanism of action for “5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not available, pyrimidopyrimidine derivatives have been studied for their inhibitory activity against certain enzymes, such as CDK2, which is a target for cancer treatment .
Properties
IUPAC Name |
5-butan-2-ylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-5-9(2)24-14-11-13(19(3)16(22)20(4)15(11)21)17-12(18-14)10-7-6-8-23-10/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHSLQOYEHVHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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